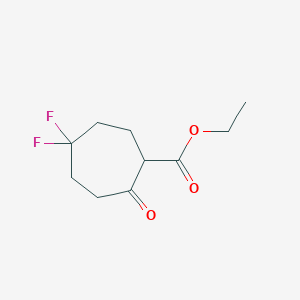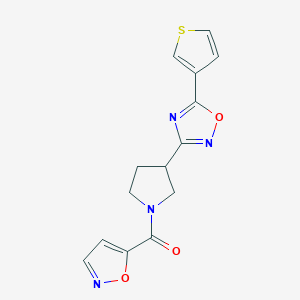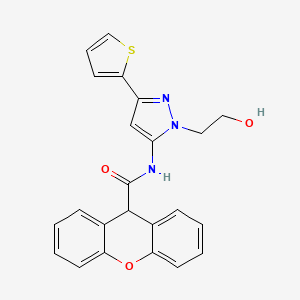![molecular formula C17H16FN5O2 B2514268 1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1189242-23-6](/img/structure/B2514268.png)
1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one" is a novel chemical entity that features a pyrrolidin-2-one core structure, which is substituted with a 1,2,4-oxadiazole ring and a 4-fluorobenzyl group. This compound is likely to be of interest due to the presence of the 1,2,4-oxadiazole moiety, which is a heterocyclic compound known for its various biological activities .
Synthesis Analysis
The synthesis of related compounds has been reported using one-pot condensation reactions. For instance, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones involves the condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes . Another relevant synthesis pathway includes the preparation of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives from ethyl 3-phenyl-1H-pyrazole-5-carboxylate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds containing the 1,2,4-oxadiazole ring has been confirmed using various analytical techniques such as IR, 1H NMR, and liquid chromato-mass spectrometry . Additionally, the crystal structures of some 1,3,4-oxadiazole derivatives have been determined by single crystal X-ray diffraction analysis, which provides insights into the configuration of the molecules . These techniques would be essential for confirming the molecular structure of "1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one".
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the functional groups present in its structure. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions due to its electron-deficient nature . The fluorobenzyl moiety could also undergo reactions typical for halogenated aromatics, such as nucleophilic aromatic substitution. The pyrrolidin-2-one core may be involved in reactions typical for lactams, such as ring-opening reactions under certain conditions.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one" are not provided, related compounds with 1,2,4-oxadiazole rings and fluorobenzyl groups have been synthesized and characterized. These compounds generally exhibit solid-state properties and can be characterized by their melting points, solubility, and stability . The presence of the fluorine atom is likely to influence the lipophilicity and electronic properties of the molecule, which could be relevant for its potential biological activity.
Aplicaciones Científicas De Investigación
Xanthine Oxidase Inhibitory Activity Compounds related to the chemical structure of 1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one have been synthesized and studied for their potential xanthine oxidase inhibitory activity. The synthetic route developed for derivatives of this compound, particularly 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles, demonstrated the potential for medicinal application in conditions like gout, where xanthine oxidase inhibitors are of interest (Qi et al., 2015).
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities Derivatives containing structural elements of the compound have been explored for their α-glucosidase inhibitory, antimicrobial, and antioxidant properties. Specifically, benzimidazole derivatives connected to the core structure of 1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one showed promising results in these biological activities, expanding the potential scope of research and application in medical science (Menteşe et al., 2015).
Synthesis of Bicyclic Systems and Prediction of Biological Activity The compound also serves as a precursor in the synthesis of novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. These systems have been synthesized, structurally confirmed, and subjected to biological activity prediction, indicating their potential in drug discovery and development (Kharchenko et al., 2008).
Antimicrobial Activity Compounds structurally related to 1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one have been synthesized and evaluated for their antimicrobial activity. Research indicates that these compounds exhibit significant antimicrobial properties, highlighting their potential in combating microbial infections (Bayrak et al., 2009).
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-10-6-14(21-20-10)17-19-16(22-25-17)12-7-15(24)23(9-12)8-11-2-4-13(18)5-3-11/h2-6,12H,7-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPHUEHQZZGGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NC(=NO2)C3CC(=O)N(C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)



![N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2514193.png)

![3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride](/img/structure/B2514195.png)
![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2514196.png)


![N-[4-(diethylamino)phenyl]-4-phenoxybutanamide](/img/structure/B2514199.png)
![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2514205.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2514207.png)